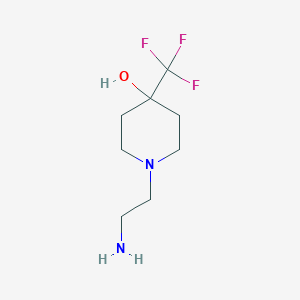
1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Overview
Description
“1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine” is a chemical compound . It has been used in the development of various derivatives as ALK5 inhibitors . ALK5, also known as TGF-β type I receptor, plays a critical role in the progression of fibrotic diseases and tumor invasiveness and metastasis .
Synthesis Analysis
The synthesis of “1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine” and its derivatives has been reported in the literature . The development of small inhibitors targeting ALK5 has been validated as a potential therapeutic strategy for fibrotic diseases and cancer .Molecular Structure Analysis
The molecular formula of “1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine” is C8H16N2O. More detailed structural information may be available in specialized chemical databases or literature .Scientific Research Applications
Pyrazine Derivatives and Their Pharmacological Properties
1-Cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine belongs to a broader class of compounds known as pyrazine derivatives. These compounds have garnered significant interest in scientific research due to their diverse pharmacological properties. Pyrazine derivatives are well-known for their occurrence in nature and the variety of synthetic methods developed for their preparation. Research into these derivatives has highlighted their potential as active compounds in various pharmacological applications. Notably, they have been identified to exhibit antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, arteriosclerosis treatment, and antiviral effects. This wide array of pharmacological activities underscores the importance of further studies aimed at rationalizing these biological activities to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Another area of focus in the scientific research applications of compounds similar to 1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine is the synthesis and bioevaluation of novel pyrazole derivatives. Pyrazoles are significant due to their core structure being found in a multitude of compounds that exhibit important agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under various conditions, showing potential physical and chemical properties including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These findings point towards the utility of such derivatives in developing new therapeutic and agrochemical agents (Sheetal et al., 2018).
Advanced Synthesis Techniques for Pyrazole Heterocycles
Further research has been dedicated to developing advanced synthesis techniques for pyrazole heterocycles, which are considered important for their biological activity. These compounds play a crucial role in medicinal chemistry, serving as a template for combinatorial as well as medicinal chemistry due to their widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The development of new strategies for the synthesis of pyrazole appended heterocyclic skeletons is crucial for extending the categories of bioactive heterocyclic systems and designing more active biological agents (Dar & Shamsuzzaman, 2015).
Mechanism of Action
“1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine” and its derivatives have been developed as ALK5 inhibitors . ALK5 plays a critical role in the progression of fibrotic diseases and tumor invasiveness and metastasis .
Detailed properties may be available in specialized chemical databases or literature .
Future Directions
The development of “1-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)hydrazine” and its derivatives as ALK5 inhibitors represents a potential therapeutic strategy for fibrotic diseases and cancer . Future research may focus on optimizing these compounds and evaluating their efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
1-cyclopropyl-1-(oxan-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEUDJLQSPMYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



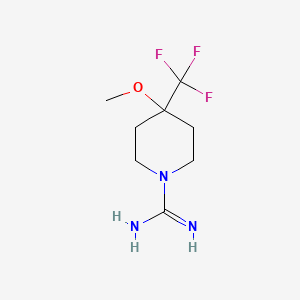
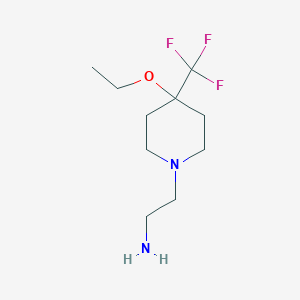

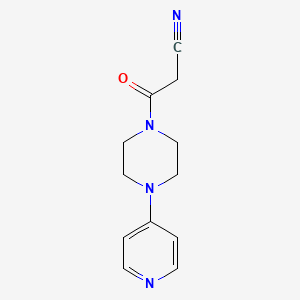
![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)
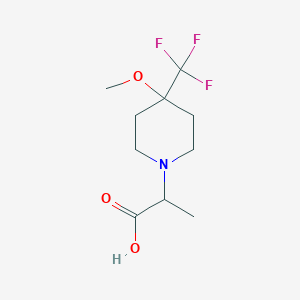
![2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B1477463.png)
![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)

![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)

![2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477471.png)
